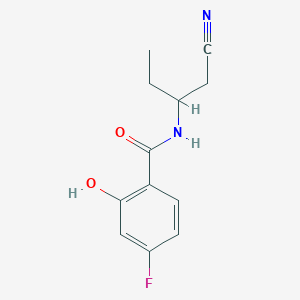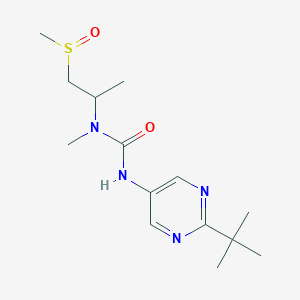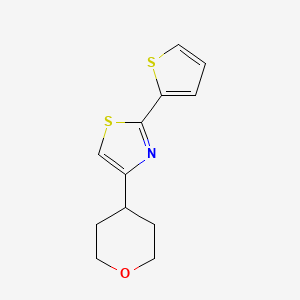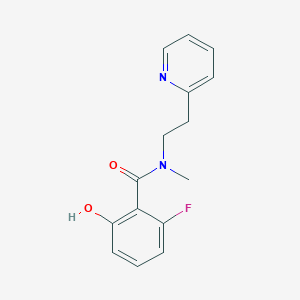
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide, also known as C16, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. In recent years, C16 has gained attention as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide works by inhibiting the activity of PARP, an enzyme that plays a key role in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide a potentially powerful therapeutic agent for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide in lab experiments is its potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair mechanisms and for developing new cancer treatments. However, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide also has some limitations. Its low solubility in water can make it difficult to work with in some experiments, and its high toxicity can make it challenging to use in vivo.
Future Directions
There are a number of potential future directions for research on N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide. One area of interest is the development of new cancer treatments that combine N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide with other chemotherapy drugs or radiation therapy. Another area of research is the use of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide in the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide involves a multi-step process that begins with the reaction of 4-fluoro-2-hydroxybenzoic acid with 1-cyanobutan-2-ol in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-aminoacetophenone to yield the final product.
Scientific Research Applications
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a cancer treatment. Studies have shown that N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide can inhibit the growth of cancer cells and enhance the efficacy of chemotherapy and radiation therapy. In addition, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
properties
IUPAC Name |
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-2-9(5-6-14)15-12(17)10-4-3-8(13)7-11(10)16/h3-4,7,9,16H,2,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGLXMLNUKCFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=C(C=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)


![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)

![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)